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Introduction
Growth-Associated Protein 43 (GAP43) is a crucial presynaptic protein involved in neuronal

growth, axonal guidance, and synapse formation.[1] Its role in neural development and

plasticity makes it a significant target for research in neurobiology and the development of

therapeutics for neurological disorders. The generation of a GAP43 knockout (KO) mouse

model provides an invaluable tool to investigate the in vivo functions of this protein and to

screen potential drug candidates.

These application notes provide a comprehensive overview and detailed protocols for the

creation and validation of a GAP43 knockout mouse model. The methodologies described

herein cover the entire workflow, from the initial gene targeting strategy using CRISPR-Cas9 to

the subsequent validation of the knockout at the genomic, protein, and phenotypic levels.

Generation of GAP43 Knockout Mice using CRISPR-
Cas9
The CRISPR-Cas9 system is a powerful and efficient tool for generating gene knockouts. The

following protocol outlines the key steps for creating a GAP43 KO mouse by introducing a

frameshift mutation in the Gap43 gene.
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Caption: Workflow for generating a GAP43 knockout mouse model.

Protocol: CRISPR-Cas9 Mediated Knockout of GAP43
1.2.1. sgRNA Design and Synthesis

Target Selection: The mouse Gap43 gene is located on chromosome 16.[2] To ensure a

complete loss of function, design single guide RNAs (sgRNAs) to target an early exon, such

as exon 1, which codes for the N-terminal 10 amino acids.[2] This strategy aims to introduce

a frameshift mutation leading to a premature stop codon.

sgRNA Design Tools: Utilize online tools like Benchling or the CRISPR Design Tool to design

sgRNAs with high on-target scores and minimal off-target effects. The target sequence must

be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus

pyogenes Cas9).

sgRNA Synthesis: Synthesize the designed sgRNAs using commercially available kits or

order them from a reputable supplier.
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1.2.2. Preparation of Cas9 and Zygotes

Cas9: Prepare either Cas9 mRNA by in vitro transcription or obtain purified Cas9 protein.

Zygote Collection: Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain).

1.2.3. Microinjection

Prepare a microinjection mix containing the synthesized sgRNAs and Cas9 mRNA or

protein.

Microinject the mixture into the cytoplasm or pronucleus of the collected zygotes.

1.2.4. Embryo Transfer and Generation of Founder Mice

Transfer the microinjected embryos into the oviducts of pseudopregnant female mice.

Allow the pregnancies to proceed to term to obtain founder (F0) mice.

Validation of GAP43 Knockout
A rigorous validation process is essential to confirm the successful knockout of the Gap43

gene. This involves genotyping to identify the genetic modification, Southern blotting to ensure

correct targeting, and Western blotting and immunohistochemistry to confirm the absence of

the GAP43 protein.

Genotyping by PCR
2.1.1. Protocol: PCR for Genotyping

DNA Extraction: Isolate genomic DNA from tail biopsies of the F0 and subsequent

generations of mice. A variety of commercial kits are available for this purpose.

PCR Amplification: Perform PCR using primers that flank the targeted region in the Gap43

gene. The presence of insertions or deletions (indels) introduced by CRISPR-Cas9 will result

in PCR products of different sizes compared to the wild-type allele.
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Primer Design: Design three primers: a forward primer upstream of the target site, a wild-

type reverse primer that binds to the intact target sequence, and a mutant reverse primer

that spans the deletion. This allows for the differentiation of wild-type, heterozygous, and

homozygous knockout animals in a single PCR reaction.

Example Primer Set for GAP43 Genotyping:

p1 (Forward): 5′-GGCTCATAAGGCTGCAACCAAAAT-3′[3]

p2 (Wild-type Reverse): 5′-CCATCTCCCTCCTTCTTCTCCACA-3′[3]

p3 (Mutant Allele Forward): 5′-CCGGCCGCTTGGGTGGAGAG-3′

p4 (Mutant Allele Reverse): 5′-TCGGCAGGAGCAAGGTGAGATGAC-3′

Gel Electrophoresis: Analyze the PCR products on an agarose gel to determine the

genotype of each mouse based on the resulting band sizes.

Genotype Expected PCR Bands

Wild-type (+/+)
A single band corresponding to the wild-type

allele size.

Heterozygous (+/-)
Two bands: one for the wild-type allele and one

for the mutant allele.

Homozygous (-/-)
A single band corresponding to the mutant allele

size.

Southern Blot Analysis
Southern blotting is used to confirm the correct integration of the targeting construct (if used)

and to rule out random insertions into the genome.

2.2.1. Protocol: Southern Blot

Genomic DNA Digestion: Digest genomic DNA from wild-type and potential knockout mice

with a suitable restriction enzyme (e.g., BglI, NheI, SpeI).
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Agarose Gel Electrophoresis: Separate the digested DNA fragments on a large agarose gel.

Transfer to Membrane: Transfer the DNA from the gel to a nylon membrane.

Probe Hybridization: Hybridize the membrane with a labeled DNA probe that is external to

the targeted region. This allows for the detection of both the wild-type and the targeted

alleles, which will produce fragments of different sizes.

Detection: Detect the hybridized probe to visualize the DNA bands and confirm the correct

gene targeting event.

Allele Restriction Enzyme Probe
Expected Band
Size

Wild-type BglI 5' external probe 8.5 kb

Mutant BglI 5' external probe 7.7 kb

Wild-type NheI 5' external probe 10.4 kb

Mutant NheI 5' external probe 20 kb

Wild-type SpeI 5' external probe 18 kb

Mutant SpeI 5' external probe 7.6 kb

Western Blot Analysis
Western blotting is performed to confirm the absence of GAP43 protein expression in the

knockout mice.

2.3.1. Protocol: Western Blot

Protein Extraction: Homogenize brain tissue (e.g., hippocampus or cortex) from wild-type,

heterozygous, and homozygous knockout mice in RIPA buffer supplemented with protease

inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide

gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

GAP43 (e.g., rabbit polyclonal anti-GAP43) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate. The absence of a band at ~43 kDa in the homozygous knockout samples confirms

the successful knockout at the protein level.

Immunohistochemistry (IHC)
IHC is used to visualize the absence of GAP43 protein in the context of the brain tissue

architecture.

2.4.1. Protocol: Immunohistochemistry

Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains

overnight. Cryoprotect the brains in sucrose solution and section them on a cryostat or

vibratome.

Antigen Retrieval (if necessary): For paraffin-embedded tissues, perform antigen retrieval by

heating the slides in a citrate buffer.

Blocking and Permeabilization: Block the sections in a solution containing normal serum and

a detergent (e.g., Triton X-100) to reduce non-specific binding and permeabilize the tissue.

Primary Antibody Incubation: Incubate the sections with a primary antibody against GAP43

overnight at 4°C.
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Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled

secondary antibody.

Mounting and Imaging: Mount the sections with a mounting medium containing DAPI to

counterstain the nuclei and image them using a fluorescence or confocal microscope. The

absence of GAP43 staining in the knockout tissue compared to the wild-type tissue confirms

the knockout.

Phenotypic Characterization of GAP43 Knockout
Mice
The absence of GAP43 leads to a range of phenotypic changes. A thorough characterization of

these changes is crucial for understanding the protein's function.

Neurological Phenotype
Neurogenesis: GAP43 heterozygous (+/-) mice show age-dependent alterations in

hippocampal neurogenesis.

P9 GAP-43+/- mice: Exhibit fewer Ki67+ (proliferating) and DCX+ (immature neuron) cells

in the dentate gyrus.

Young adult male GAP-43+/- mice: Show an increase in Ki67+ and DCX+ cells.

Behavior:

Hyperactivity: Mice with a conditional knockout of GAP43 in glutamatergic neurons (Glu-

GAP43-/-) display a significant hyperlocomotor phenotype when exposed to a novel

environment.

Anxiety and Stress: GAP43 heterozygous mice exhibit increased anxiety and stress-

induced behavioral withdrawal.
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Phenotype Genotype Observation

Hippocampal Neurogenesis

(P9)
GAP43+/-

Decreased number of Ki67+

and DCX+ cells

Hippocampal Neurogenesis

(Young Adult Male)
GAP43+/-

Increased number of Ki67+

and DCX+ cells

Locomotor Activity (Novel

Environment)
Glu-GAP43-/-

Increased ambulation and

global activity

Spontaneous Alternance (Y-

maze)
Glu-GAP43-/-

Impaired performance,

indicating deficits in spatial

working memory

Cardiac Phenotype
Cardiac Hypertrophy: Newborn GAP43 homozygous (-/-) knockout mice develop cardiac

remodeling and hypertrophy.

Hearts from GAP43-/- newborns are heavier than those from wild-type littermates.

Histological analysis reveals a thicker ventricular wall and interventricular septum.

Parameter Genotype Measurement

Heart Weight to Body Weight

Ratio
GAP43-/- (newborn) ~1.5-fold higher than WT

Left Ventricular Wall Thickness GAP43-/- (newborn) ~1.5-fold higher than WT

Interventricular Septum

Thickness
GAP43-/- (newborn) Significantly thicker than WT

Myosin Heavy Chain (MYH

and MYH7) Expression
GAP43-/- (newborn heart)

Significantly overexpressed

compared to WT

Signaling Pathways and Logical Relationships
GAP43 Signaling in Axonal Growth

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4020596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Extracellular Signals

GAP43

Calmodulin

binding inhibited by
phosphorylation

Actin Cytoskeleton

promotes dynamics

Protein Kinase C

phosphorylates (Ser41)

Growth Cone Extension

Axonal Guidance Cues

activate

Click to download full resolution via product page

Caption: GAP43 signaling in axonal growth cone extension.

Conclusion
The creation of a GAP43 knockout mouse model is a powerful approach to dissect the

multifaceted roles of this protein in the nervous system and beyond. The detailed protocols and

application notes provided here offer a comprehensive guide for researchers to successfully

generate and validate these models. The phenotypic data summarized in the tables highlight

the significant impact of GAP43 loss on neurodevelopment, behavior, and cardiac morphology,
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underscoring the importance of this model in advancing our understanding of fundamental

biological processes and in the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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